An In-depth Technical Guide to (4-Chloro-2-methoxypyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Chloro-2-methoxypyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridinemethanol scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides a comprehensive overview of (4-Chloro-2-methoxypyridin-3-yl)methanol (CAS Number: 1807273-82-0), a halogenated and methoxy-substituted pyridinemethanol derivative. While specific literature on this compound is limited, this document extrapolates from the known chemistry of related pyridine derivatives to propose a viable synthetic route, predict its physicochemical properties, and discuss its potential applications in drug discovery. The pyridine ring, an electron-deficient aromatic heterocycle, and its derivatives are fundamental structural motifs in numerous pharmaceuticals, acting as crucial pharmacophores or key synthetic intermediates.[3][4] The strategic placement of chloro, methoxy, and hydroxymethyl substituents on the pyridine core of the title compound suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.
Introduction: The Significance of Substituted Pyridinemethanols
The pyridine nucleus is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3] The introduction of a hydroxymethyl group to create pyridinemethanol derivatives provides a key point for further molecular elaboration, enabling the synthesis of diverse chemical libraries for biological screening.[1] The specific substitution pattern of (4-Chloro-2-methoxypyridin-3-yl)methanol, featuring a chlorine atom, a methoxy group, and a hydroxymethyl group, offers a unique combination of electronic and steric properties that can be exploited in the design of targeted therapies. The chloro group can act as a bioisostere for other functional groups or as a site for further chemical modification, while the methoxy group can influence the compound's metabolic stability and lipophilicity.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| CAS Number | 1807273-82-0 | [5] |
| Molecular Formula | C7H8ClNO2 | Inferred from structure |
| Molecular Weight | 173.60 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | [6] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General chemical knowledge |
| Boiling Point | Estimated to be >200 °C | Inferred from related compounds[7] |
| Melting Point | Not available |
Proposed Synthesis of (4-Chloro-2-methoxypyridin-3-yl)methanol
A plausible and efficient synthetic route to (4-Chloro-2-methoxypyridin-3-yl)methanol can be designed starting from commercially available precursors. The proposed multi-step synthesis involves the reduction of a corresponding pyridinecarboxaldehyde derivative. This approach is a common and effective method for the preparation of pyridinemethanols.[1]
Retrosynthetic Analysis
A logical retrosynthetic pathway for (4-Chloro-2-methoxypyridin-3-yl)methanol points to 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde as the immediate precursor. This aldehyde can be synthesized from a more readily available starting material such as 4-chloro-3-methoxy-2-methylpyridine.
Caption: Retrosynthetic analysis of (4-Chloro-2-methoxypyridin-3-yl)methanol.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine
The synthesis commences with the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl3).[8]
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Reaction: 3-Methoxy-2-methyl-4(1H)-pyridone is suspended in an excess of phosphorus oxychloride.
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Conditions: The mixture is refluxed for several hours to ensure complete conversion.
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Workup: After the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base (e.g., potassium carbonate) to an alkaline pH. The product is extracted with an organic solvent like chloroform, dried over an anhydrous salt (e.g., Na2SO4), and purified by column chromatography to yield 4-chloro-3-methoxy-2-methylpyridine.[8]
Step 2: Oxidation to 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde
The methyl group of 4-chloro-3-methoxy-2-methylpyridine is then oxidized to an aldehyde. A common method for this transformation is oxidation with a suitable oxidizing agent. For similar pyridine derivatives, oxidation of a methyl group to an aldehyde can be achieved via an N-oxide intermediate.[9]
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N-Oxidation: 4-chloro-3-methoxy-2-methylpyridine is reacted with an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as phosphotungstic acid to form 4-chloro-3-methoxy-2-methylpyridine N-oxide.[9][10]
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Rearrangement and Hydrolysis: The N-oxide can then be treated with acetic anhydride, which leads to a rearrangement to the corresponding acetate ester. Subsequent hydrolysis of the acetate ester yields the desired aldehyde, 4-chloro-2-methoxy-3-pyridinecarboxaldehyde.
Step 3: Reduction to (4-Chloro-2-methoxypyridin-3-yl)methanol
The final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard and high-yielding reaction in organic synthesis.
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Reducing Agent: A mild reducing agent such as sodium borohydride (NaBH4) is suitable for this selective reduction. More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used but require stricter anhydrous conditions.[1]
-
Reaction: 4-Chloro-2-methoxy-3-pyridinecarboxaldehyde is dissolved in a suitable solvent (e.g., methanol or ethanol), and sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
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Workup: After the reaction is complete, the mixture is quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the final product, (4-Chloro-2-methoxypyridin-3-yl)methanol.
Caption: Proposed synthetic workflow for (4-Chloro-2-methoxypyridin-3-yl)methanol.
Potential Applications in Drug Discovery
The structural features of (4-Chloro-2-methoxypyridin-3-yl)methanol make it an attractive building block for the synthesis of novel drug candidates. Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[11][12]
-
Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on (4-Chloro-2-methoxypyridin-3-yl)methanol can be further functionalized to interact with specific residues in the ATP-binding pocket of kinases.
-
GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction for GPCR ligand binding.
-
Antibacterial Agents: The pyridine ring is present in several antibacterial agents. The unique substitution pattern of this compound could be explored for the development of new antibiotics.[11]
-
Central Nervous System (CNS) Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a suitable scaffold for the development of CNS-active drugs.
Conclusion
(4-Chloro-2-methoxypyridin-3-yl)methanol is a promising, yet underexplored, chemical entity with significant potential as a building block in medicinal chemistry. This technical guide has outlined a plausible synthetic route and highlighted its potential applications in drug discovery based on the well-established chemistry of pyridine derivatives. Further research into the synthesis and biological evaluation of derivatives of (4-Chloro-2-methoxypyridin-3-yl)methanol is warranted to fully realize its therapeutic potential. The methodologies and insights presented herein provide a solid foundation for researchers and drug development professionals to embark on the exploration of this versatile scaffold.
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